4-(dimethylamino)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
Description
4-(Dimethylamino)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a benzamide derivative featuring a 4-(dimethylamino)phenyl moiety linked via an amide bond to a pyrazole ring substituted with a tetrahydropyran (oxan-4-yl) group at the 1-position. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a benzamide scaffold—common in kinase inhibitors and receptor modulators—with heterocyclic and oxygen-containing substituents that may enhance solubility and metabolic stability .
Properties
IUPAC Name |
4-(dimethylamino)-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-20(2)15-5-3-13(4-6-15)17(22)19-14-11-18-21(12-14)16-7-9-23-10-8-16/h3-6,11-12,16H,7-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAVWWKVYVCLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydro-2H-pyran-4-yl Group: The tetrahydro-2H-pyran-4-yl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydro-2H-pyran-4-yl moiety.
Attachment of the Benzamide Core: The final step involves the coupling of the pyrazole intermediate with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core or pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(dimethylamino)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs. Key differentiating factors include substituent effects on electronic properties, lipophilicity, and pharmacokinetics.
Structural and Functional Comparisons
Table 1: Comparative Overview of 4-(Dimethylamino)-N-[1-(Oxan-4-yl)-1H-Pyrazol-4-yl]Benzamide and Analogs
Key Differentiators
Substituent Effects on Bioactivity: The oxan-4-yl group in the target compound introduces a saturated oxygen heterocycle, which may improve metabolic stability compared to the ethoxyphenyl group in S650-6460 .
Electronic and Steric Properties: The dimethylamino group at the 4-position of the benzamide core is a common feature across analogs, likely acting as a hydrogen-bond donor/acceptor for target binding .
Pharmacokinetic Profiles :
- Lipophilicity : The ethoxyphenyl group in S650-6460 increases logP compared to the oxan-4-yl group, which may enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : The tetrahydropyran ring’s oxygen atom may slow oxidative metabolism, a advantage over analogs with alkyl or aryl substituents .
Biological Activity
The compound 4-(dimethylamino)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its efficacy, mechanisms of action, and potential applications.
Chemical Structure
The compound features several functional groups, including a dimethylamino group, a benzamide moiety, and a pyrazole ring linked to an oxane structure. This unique combination is believed to contribute to its diverse biological effects.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain fungi and bacteria.
- Anticancer Potential : Research indicates that the compound may have anticancer effects, potentially inhibiting tumor growth through various mechanisms.
- Insecticidal Activity : The compound has shown promise in agricultural applications as an insecticide, particularly against mosquito larvae.
Insecticidal Activity
A study demonstrated that compounds similar to this compound exhibited significant larvicidal activity against mosquito larvae at concentrations as low as 5 mg/L. The lethal rate reached 100% at this concentration, indicating high efficacy as a potential pesticide .
Antifungal Activity
In another study focused on fungicidal properties, derivatives of the benzamide structure were tested against Pyricularia oryzae, a common rice pathogen. Some derivatives showed inhibition rates of up to 100% at 50 mg/L, suggesting that modifications in the chemical structure could enhance antifungal effectiveness .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Concentration (mg/L) | Efficacy (%) |
|---|---|---|---|
| Compound 12g | Larvicidal | 5 | 100 |
| Compound 12h | Fungicidal | 50 | 100 |
| Compound 12f | Fungicidal | 50 | 70.6 |
Table 2: Toxicity Profile
| Compound Name | Organism | LC50 (mg/L) |
|---|---|---|
| Compound 12h | Zebrafish Embryo | 0.39 |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-(dimethylamino)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Preparation of the pyrazole-oxane intermediate via nucleophilic substitution (e.g., coupling oxan-4-yl groups to pyrazole rings under reflux in ethanol or DMF) .
- Step 2 : Amide bond formation between the benzamide core and pyrazole-oxane intermediate using coupling agents like EDC/HOBt in anhydrous DMF .
- Optimization : Temperature control (60–80°C), solvent polarity adjustments, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) improve yield (65–85%) and purity (>95%) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; oxane ring protons as multiplet at δ ~3.4–4.0 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion verification (e.g., [M+H]⁺ calculated for C₁₇H₂₁N₃O₂: 300.1709) .
- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement to resolve stereochemistry and hydrogen-bonding networks .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodology :
- In vitro enzyme inhibition : Test against kinases (e.g., JAK family) using fluorescence-based assays (IC₅₀ determination) .
- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to structurally related benzamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?
- Methodology :
- Modifications : Replace dimethylamino with morpholino or piperazinyl groups to alter polarity; substitute oxan-4-yl with smaller rings (e.g., tetrahydrofuran) to assess steric effects .
- Data Analysis : Compare IC₅₀ values across derivatives using multivariate regression to identify critical substituents (e.g., oxane ring size correlates with JAK3 inhibition potency) .
- Example SAR Table :
| Derivative | R₁ (Pyrazole Substituent) | R₂ (Benzamide Substituent) | JAK3 IC₅₀ (nM) |
|---|---|---|---|
| Parent | Oxan-4-yl | 4-Dimethylamino | 120 |
| Derivative A | Tetrahydrofuran-3-yl | 4-Morpholino | 85 |
| Derivative B | Piperidin-4-yl | 4-Piperazinyl | 210 |
Q. What experimental approaches resolve contradictions in crystallization or solubility data for this compound?
- Methodology :
- Crystallization Trials : Screen solvents (e.g., DMSO/water vs. ethanol/ethyl acetate) and temperatures (4°C vs. RT) to identify optimal conditions for single-crystal growth .
- Solubility Analysis : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (PBS, pH 7.4) and correlate with bioavailability .
Q. How can computational modeling complement experimental data to predict metabolic stability?
- Methodology :
- In silico Tools : Apply ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., oxidation of dimethylamino groups) .
- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify susceptible regions for degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding (e.g., via equilibrium dialysis), and tissue distribution in rodent models .
- Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., N-demethylated derivatives) that may explain reduced in vivo efficacy .
Key Challenges and Solutions
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodology :
- Chiral Chromatography : Use HPLC with amylose-based columns to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during pyrazole functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
